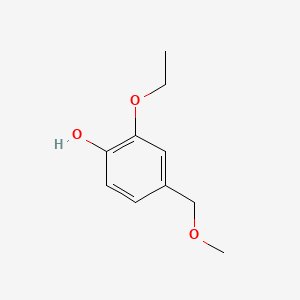

2-Ethoxy-4-(methoxymethyl)phenol

Beschreibung

Contextual Significance of Substituted Phenols in Modern Chemical Research

Substituted phenols are a cornerstone of modern chemical research, demonstrating remarkable versatility and significance across a multitude of scientific disciplines. These aromatic compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring with additional functional groups, are pivotal in the synthesis of fine chemicals, pharmaceuticals, and functional materials. acs.org Their utility stems from the tunable electronic and steric properties conferred by the varied substituents, which can influence reactivity and biological activity.

In medicinal chemistry, the phenol (B47542) moiety is a common feature in many bioactive molecules. The development of novel synthetic methods to create complex substituted phenols is an active area of research, aiming to produce molecules with enhanced therapeutic properties. cranbourn.compolitech.pl Furthermore, substituted phenols are instrumental in materials science, serving as precursors for polymers and as antioxidants. Recent research has also explored their potential as recyclable organophotoredox catalysts, highlighting their role in sustainable chemistry. acs.org The study of their reaction kinetics, particularly their oxidation, is crucial for understanding their environmental fate and their applications in various chemical processes. mdpi.comnih.gov

Historical Trajectories and Initial Investigations of 2-Ethoxy-4-(methoxymethyl)phenol

Detailed historical records outlining the initial discovery and investigation of this compound are not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader history of fragrance chemistry, which saw a surge in the synthesis of novel aromatic compounds in the late 19th and early 20th centuries. cranbourn.comfragranceconservatory.com The development of techniques for the distillation and extraction of essential oils, followed by the rise of synthetic organic chemistry, allowed for the creation of new fragrance ingredients with unique scent profiles. fragranceconservatory.comwikipedia.org

This compound, with its characteristic vanilla-like odor, is primarily known as a fragrance ingredient. contaminantdb.ca Its synthesis and characterization are often embedded within the proprietary work of flavor and fragrance companies. General synthetic routes to benzyl (B1604629) ethers and substituted phenols are well-established in organic chemistry, and it is likely that its initial preparation followed these conventional methods. organic-chemistry.org

Identification of Key Research Gaps and Future Trajectories for the Compound

The most significant research gap concerning this compound is the limited volume of publicly accessible, in-depth scientific studies. Much of the available information is confined to chemical databases and patent literature, which provide basic physical and chemical properties but lack comprehensive research findings.

Future research trajectories for this compound could diverge into several promising areas:

Advanced Synthesis and Characterization: Exploration of novel, more efficient, and sustainable synthetic routes could be a key focus. Detailed spectroscopic and crystallographic studies would provide a more fundamental understanding of its molecular structure and properties.

Expanded Applications: While its primary use is in the fragrance industry, its structural motifs—a substituted phenol and a benzyl ether—suggest potential for broader applications. Research could explore its antioxidant capabilities, its potential as a building block in medicinal chemistry, or its use in the development of new polymers or materials.

Toxicological and Environmental Studies: As with many commercial chemicals, more extensive research into its metabolic pathways, potential for bioaccumulation, and long-term environmental impact would be beneficial.

Overview of the Multidisciplinary Academic Approaches to the Study of this compound

The study of this compound, while not extensive, inherently involves a multidisciplinary approach:

Analytical Chemistry: The identification and quality control of this compound in commercial products heavily rely on analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most prevalent method for analyzing volatile fragrance compounds. spiedigitallibrary.orgalwsci.comicm.edu.pl Other techniques such as high-performance liquid chromatography (HPLC) and various spectroscopic methods (e.g., infrared and nuclear magnetic resonance) are also crucial for its characterization. hmdb.canist.gov

Organic Synthesis: The preparation of this compound falls under the purview of synthetic organic chemistry. Research in this area would focus on optimizing reaction conditions, improving yields, and developing novel synthetic pathways.

Food and Fragrance Science: This field is concerned with the sensory properties of the compound, its stability in different formulations, and its interaction with other ingredients.

Computational Chemistry: Theoretical studies can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties, complementing experimental findings.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-4-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-12-2)4-5-9(10)11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEWGEWRECZWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074918 | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5595-79-9 | |

| Record name | 2-Ethoxy-4-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5595-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diantilis | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005595799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-ethoxy-4-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl diantilis | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QHC87YPG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-4-(methoxymethyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Ethoxy 4 Methoxymethyl Phenol

Established Synthetic Pathways and Key Reaction Sequences for 2-Ethoxy-4-(methoxymethyl)phenol

The synthesis of this compound typically originates from readily available precursors such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) or its corresponding alcohol, 3-ethoxy-4-hydroxybenzyl alcohol. The core of the synthesis involves the reduction of the aldehyde and subsequent selective etherification of the resulting benzylic alcohol.

Reductive Functionalization Strategies (e.g., Aldehyde Reduction)

A common starting point for the synthesis is the reduction of the aldehyde group in 3-ethoxy-4-hydroxybenzaldehyde. This transformation yields 3-ethoxy-4-hydroxybenzyl alcohol, which possesses the necessary hydroxymethyl group for subsequent etherification. A standard and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a basic aqueous medium. This reaction is typically carried out at a controlled temperature of 10–20°C and is known to proceed with high efficiency, often achieving yields of around 85% in as little as 30 minutes. nih.gov

The reaction scheme is as follows: 3-Ethoxy-4-hydroxybenzaldehyde + NaBH₄ → 3-Ethoxy-4-hydroxybenzyl alcohol + NaBO₂

This reductive step is a crucial functionalization that sets the stage for the introduction of the methoxymethyl group.

Etherification Reactions and Protecting Group Chemistry

The conversion of the benzylic hydroxyl group of 3-ethoxy-4-hydroxybenzyl alcohol to a methoxymethyl ether is the key step in forming the target compound. This transformation can be approached in a few ways, with careful consideration of the reactive phenolic hydroxyl group.

One of the most established methods for forming ethers is the Williamson ether synthesis . byjus.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. byjus.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of the benzylic alcohol with a methylating agent like methyl iodide.

However, the phenolic hydroxyl group is more acidic than the benzylic alcohol and would be preferentially deprotonated under basic conditions. To achieve selective methylation of the benzylic alcohol, the phenolic hydroxyl group often requires protection. Benzyl (B1604629) ethers are commonly used as protecting groups for phenols due to their stability under various reaction conditions and their ease of removal via catalytic hydrogenation. organic-chemistry.orguwindsor.ca

A potential synthetic sequence involving a protecting group would be:

Protection: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzyl alcohol is protected, for instance, as a benzyl ether.

Etherification: The benzylic alcohol is then deprotonated with a base, and the resulting alkoxide reacts with a methylating agent (e.g., methyl iodide) in a classic Williamson ether synthesis.

Deprotection: The benzyl protecting group is removed, typically through palladium-catalyzed hydrogenation, to yield the final product, this compound.

Alternatively, recent advances in catalysis have opened up pathways for the selective etherification of benzylic alcohols in the presence of other reactive functional groups, potentially circumventing the need for protecting groups. nih.govacs.orgacs.org

Utilization of Precursors (e.g., 3-Ethoxy-4-hydroxybenzaldehyde, 3-Ethoxy-4-hydroxybenzyl alcohol) in Multistep Synthesis

As outlined, both 3-ethoxy-4-hydroxybenzaldehyde and 3-ethoxy-4-hydroxybenzyl alcohol are pivotal precursors in the multistep synthesis of this compound. nih.gov The synthesis begins with the aldehyde, which is reduced to the corresponding benzyl alcohol. nih.gov This alcohol then serves as the direct substrate for the critical etherification step.

Step 1: Reduction. 3-Ethoxy-4-hydroxybenzaldehyde is reduced to 3-ethoxy-4-hydroxybenzyl alcohol.

Step 2: Selective Etherification. The benzylic hydroxyl group of 3-ethoxy-4-hydroxybenzyl alcohol is selectively converted to a methoxymethyl ether.

The selectivity in the second step is paramount and represents the primary chemical challenge in this synthesis.

Optimization of Synthetic Protocols for Enhanced Efficiency, Selectivity, and Yield

To improve the practicality and sustainability of synthesizing this compound, research efforts focus on optimizing the synthetic protocols. This includes the development of more efficient catalysts and the fine-tuning of reaction conditions.

Catalyst Development and Reaction Condition Fine-Tuning

For the selective etherification of the benzylic alcohol, the development of suitable catalysts is a key area of research. Iron-based catalysts have shown significant promise in the selective etherification of benzylic alcohols. nih.govacs.orgacs.org For instance, iron(III) triflate has been demonstrated as an effective catalyst for the direct and selective etherification of alcohols. nih.gov The addition of ammonium (B1175870) chloride as a co-catalyst can further suppress side reactions. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Fe(OTf)₃ / NH₄Cl | Substituted Benzylic Alcohols | Symmetrical Ethers | High | nih.gov |

| FeCl₃·6H₂O | Benzylic Alcohols | Symmetrical Ethers | 53-91 | acs.org |

| FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Benzylic Alcohols | Nonsymmetrical Ethers | 52-89 | acs.org |

Fine-tuning reaction conditions such as temperature, solvent, and reaction time is also crucial. For the Williamson ether synthesis, the choice of base and solvent can significantly impact the yield and selectivity. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates. utahtech.edu

Process Intensification and Scalability Studies

For industrial-scale production, process intensification and scalability are important considerations. This involves developing synthetic routes that are not only high-yielding but also economically and environmentally sustainable. The use of greener and recyclable solvents is one such approach. For example, propylene (B89431) carbonate has been investigated as a green and recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. acs.org

Microwave-assisted synthesis is another technique for process intensification, which can significantly reduce reaction times and improve yields in reactions like the Williamson ether synthesis. Furthermore, the development of catalytic systems that are robust, recyclable, and effective at low loadings is essential for creating scalable and cost-effective manufacturing processes. While specific scalability studies for this compound are not widely reported, the principles of green chemistry and process intensification from related syntheses provide a framework for future development.

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of this compound can be envisaged through classical methods such as the Williamson ether synthesis. This would likely involve the reaction of a vanillin (B372448) derivative, such as vanillyl alcohol, with an ethylating agent. However, the drive towards sustainability has spurred the exploration of greener and more efficient synthetic pathways.

A plausible synthetic route could originate from vanillin, a readily available bio-based building block. atlantis-press.comnih.govnih.govorientjchem.org The synthesis could proceed via the reduction of the aldehyde group of vanillin to an alcohol, followed by etherification of the phenolic hydroxyl group and the newly formed benzylic alcohol.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. In the context of producing this compound, several key principles can be applied. The use of renewable feedstocks is a primary consideration, with vanillin derived from lignin (B12514952) being a prime example of a sustainable starting material. core.ac.uk

The choice of solvents is another critical aspect. Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). wiley.comnih.gov The use of supramolecular solvents has also been explored for the efficient extraction of phenolic compounds. nih.gov

Catalysis plays a vital role in green synthesis. The use of heterogeneous catalysts, which can be easily separated and recycled, is preferred over homogeneous catalysts. For instance, in the potential methylation or ethoxylation steps, solid acid or base catalysts could be employed. google.com

The following table summarizes the application of green chemistry principles to the hypothetical synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic pathways to minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic and non-hazardous reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself has applications in fragrance, a field with its own safety considerations. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, bio-solvents, or supercritical fluids. wiley.comnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, potentially aided by microwave or ultrasound irradiation. |

| Use of Renewable Feedstocks | Starting from bio-derived vanillin. core.ac.uk |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing recyclable heterogeneous catalysts to improve efficiency and reduce waste. google.com |

| Design for Degradation | While not directly related to synthesis, designing products that biodegrade after use is a key principle. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. acs.orgrsc.org For the synthesis of this compound, a continuous flow process could be designed to integrate several reaction steps.

For example, the hydrogenation of a suitable nitroaromatic precursor to an aniline (B41778) derivative, a common transformation in organic synthesis, has been successfully demonstrated in flow reactors using heterogeneous non-noble metal catalysts. rsc.org Similarly, the etherification step, such as a Williamson ether synthesis, could be adapted to a flow regime. gordon.edumasterorganicchemistry.comlibretexts.orgutahtech.edunumberanalytics.comyoutube.comnumberanalytics.com

A hypothetical flow synthesis of this compound could involve pumping a solution of a suitably functionalized phenol (B47542) through a heated reactor packed with a solid-phase base, followed by the introduction of an ethylating agent. The product stream could then be purified in-line, potentially using techniques like liquid-liquid extraction or chromatography. The use of microreactors can further enhance control over reaction parameters and improve safety, especially for highly exothermic or hazardous reactions. acs.org

Chemo-Enzymatic and Biocatalytic Routes to this compound and its Analogs

The integration of enzymatic transformations into synthetic routes, known as chemo-enzymatic synthesis, offers a powerful approach to achieve high selectivity and milder reaction conditions. Biocatalysis, the use of enzymes or whole microorganisms, is particularly attractive for the synthesis of fragrance compounds.

One potential biocatalytic step in the synthesis of this compound could involve the selective enzymatic modification of a precursor molecule. For instance, vanillyl alcohol oxidase (VAO) is an enzyme known to catalyze the oxidation of vanillyl alcohol to vanillin. researchgate.net While this is the reverse of a potential synthetic step, the substrate specificity of such enzymes could be exploited. A related compound, 2-methoxy-4-(methoxymethyl)phenol, has been shown to be a substrate for VAO, leading to the formation of vanillin. researchgate.net This highlights the potential for enzymes to act on similar molecular scaffolds.

Lipases are another class of versatile enzymes that can be used in organic synthesis, for example, in esterification and transesterification reactions. While not directly applicable to the ether linkages in the target molecule, they could be employed in the synthesis of precursors or for the resolution of racemic mixtures if chiral centers are present.

The following table outlines potential chemo-enzymatic approaches for the synthesis of this compound and its analogs:

| Enzyme Class | Potential Application in Synthesis | Example Reaction |

| Oxidoreductases (e.g., Vanillyl Alcohol Oxidase) | Selective oxidation or reduction of functional groups on the aromatic ring or side chain. researchgate.net | Oxidation of a precursor alcohol to an aldehyde or vice versa. |

| Transferases (e.g., Methyltransferases, Glucosyltransferases) | Selective methylation or glycosylation of hydroxyl groups. | Enzymatic methylation of a di-hydroxy precursor. |

| Hydrolases (e.g., Lipases, Esterases) | Resolution of racemic precursors or intermediates. | Enantioselective acylation of a racemic alcohol. |

| Lyases | Formation or cleavage of C-C, C-O, or C-N bonds. | Aldol-type condensations to build the carbon skeleton. |

The development of chemo-enzymatic routes to this compound is an active area of research, with the potential to deliver highly efficient and sustainable manufacturing processes for this valuable fragrance ingredient.

Structure Activity Relationship Sar and Rational Design of 2 Ethoxy 4 Methoxymethyl Phenol Analogs

Principles of Rational Design for Substituted Phenolic Architectures

The rational design of analogs based on the 2-ethoxy-4-(methoxymethyl)phenol core follows established principles of medicinal chemistry. The phenolic hydroxyl, the ether linkages, and the aromatic ring itself all present opportunities for modification to probe their roles in molecular recognition by biological targets. A primary consideration is the modulation of the electronic and steric properties of the molecule. For instance, the acidity of the phenolic hydroxyl group can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring, which in turn can affect its interaction with target proteins. frontiersin.org

Computational modeling and structure-based drug design are also integral to the rational design process. By understanding the three-dimensional structure of the target protein, such as the transient receptor potential vanilloid 1 (TRPV1), researchers can design analogs that fit optimally into the binding site and form favorable interactions. mdpi.comnih.gov

Systematic Structural Modifications and Their Research Implications

The systematic modification of the this compound structure is crucial for understanding its SAR and for developing novel compounds with desired biological activities. These modifications typically focus on three key areas: the ethoxy moiety at the 2-position, the methoxymethyl group at the 4-position, and the aromatic ring itself.

Modulations of the Ethoxy Moiety at the 2-Position

The ethoxy group at the 2-position of the phenolic ring plays a significant role in the molecule's interaction with its biological targets. Modifications to this group can influence the compound's lipophilicity, steric profile, and metabolic stability.

Research Implications of Ethoxy Group Modification:

| Modification | Rationale | Potential Impact on Activity |

| Varying Alkyl Chain Length | To probe the size of the hydrophobic pocket in the binding site. | Longer or shorter alkyl chains may lead to either enhanced or diminished binding affinity depending on the specific target. |

| Introduction of Branching | To investigate the steric tolerance of the binding site. | Branched alkyl groups can provide greater steric bulk, which may improve selectivity for a particular receptor subtype. |

| Bioisosteric Replacement | To improve metabolic stability and alter electronic properties. | Replacing the ethoxy group with moieties like a trifluoroethoxy group or other isosteres can block metabolic oxidation and influence binding affinity. nih.gov |

Systematic variations of the alkoxy group at this position have been shown to be a critical determinant of activity in related phenolic compounds. For instance, in a series of 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increased binding affinities at serotonin (B10506) receptors. frontiersin.org

Diversification Strategies at the 4-Methoxymethyl Group

Diversification Strategies and Their Research Implications:

| Modification | Rationale | Potential Impact on Activity |

| Altering the Alkoxy Portion | To explore different hydrogen bond acceptor capabilities and steric fit. | Replacing the methoxy (B1213986) group with other alkoxy groups (e.g., ethoxy, isopropoxy) can fine-tune interactions within the binding pocket. |

| Replacing the Methylene Bridge | To change the flexibility and orientation of the side chain. | Introducing different linkers, such as an ethyl or carbonyl group, can alter the conformational freedom of the substituent and its interaction with the target. |

| Bioisosteric Replacement of the Ether | To introduce different functionalities and explore new interactions. | Replacing the ether oxygen with, for example, a sulfur atom (thioether) or an amino group can lead to new binding modes and altered pharmacokinetic profiles. |

Research on related vanilloid structures has shown that modifications at the C4 position of the phenol (B47542) ring are critical for activity. For example, the synthesis of 4-(isopropoxymethyl)-2-methoxyphenol has been reported, highlighting the feasibility of diversifying this position. scispace.com

Aromatic Ring Functionalization and Substituent Effects

The aromatic ring of this compound is a prime target for functionalization to modulate its electronic properties and to introduce new points of interaction with biological targets. Electrophilic aromatic substitution is a common method to introduce various substituents onto the ring. frontiersin.orgnih.gov

The hydroxyl and alkoxy groups on the ring are activating and direct incoming electrophiles primarily to the ortho and para positions. nih.gov Given the existing substitution pattern, further functionalization would likely occur at the remaining open positions on the ring.

Impact of Aromatic Ring Substituents on Activity:

| Substituent | Position | Rationale | Potential Impact on Activity |

| Halogens (F, Cl, Br) | Ortho or Meta to existing groups | To alter the electronic character (pKa of the phenol) and lipophilicity. | Can enhance binding affinity through halogen bonding and improved pharmacokinetic properties. |

| Nitro Group (NO2) | Ortho or Meta to existing groups | To introduce a strong electron-withdrawing group and potential hydrogen bond acceptor. | Can significantly alter the electronic nature of the phenol and introduce new binding interactions. |

| Alkyl Groups | Ortho or Meta to existing groups | To increase lipophilicity and explore steric interactions. | Can improve membrane permeability and fit into hydrophobic pockets of the target protein. |

Synthesis and Detailed Characterization of Chemically Diverse Analogs and Derivatives of this compound

The synthesis of analogs of this compound often starts from readily available precursors like vanillin (B372448) or vanillyl alcohol. These starting materials provide a convenient platform for introducing the desired structural diversity.

Synthesis of Phenolic Ethers and Related Scaffolds

A common synthetic route to access analogs of this compound involves the etherification of the phenolic hydroxyl group and modification of the benzylic alcohol of a vanillyl alcohol derivative.

For instance, a general synthetic approach can be outlined as follows:

Protection of the phenolic hydroxyl group of vanillin. This is often a necessary step to prevent unwanted side reactions.

Reduction of the aldehyde group of the protected vanillin to a benzylic alcohol. This creates the precursor for the 4-(methoxymethyl) group. scispace.com

Etherification of the benzylic alcohol. This step allows for the introduction of various alkoxy groups at the 4-position. For example, reaction with an alkyl halide in the presence of a base. wikipedia.org

Deprotection of the phenolic hydroxyl group.

Etherification of the phenolic hydroxyl group. This final step introduces the ethoxy group or other desired alkoxy groups at the 2-position. wikipedia.org

A specific example from the literature involves the synthesis of 4-(isopropoxymethyl)-2-methoxyphenol from vanillyl alcohol. scispace.com In this procedure, vanillyl alcohol is reacted with isopropanol (B130326) in the presence of an acidic catalyst to yield the desired product. This demonstrates a viable method for diversifying the ether at the 4-position. scispace.com

Characterization of Analogs:

The synthesized analogs are typically characterized using a variety of spectroscopic methods to confirm their structure and purity.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| This compound | C10H14O3 | 182.22 | |

| 4-(Isopropoxymethyl)-2-methoxyphenol | C11H16O3 | 196.24 | Synthesized from vanillyl alcohol and isopropanol. scispace.com |

| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | C15H15NO3 | 257.28 | Synthesized from vanillin and p-anisidine (B42471); characterized by FTIR, GC-MS, and 1H-NMR. researchgate.net |

The detailed analysis of the NMR, IR, and mass spectra of these analogs provides crucial information for confirming their chemical identity and for ensuring their suitability for biological testing.

Creation of Schiff Base Derivatives for Specific Research Applications

Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antioxidant, and antitumor effects. atlantis-press.comnih.govgsconlinepress.com The synthesis of Schiff bases from phenolic compounds like this compound or its analogs is a common strategy to generate novel derivatives for research. atlantis-press.comnih.gov

The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or ketone. atlantis-press.com In the context of this compound analogs, a common synthetic precursor is a salicylaldehyde (B1680747) derivative. For instance, a closely related compound, 5-bromo-3-ethoxy-2-hydroxybenzaldehyde, can be reacted with an aniline (B41778) derivative like 2-methoxyaniline in ethanol (B145695) under reflux to yield a Schiff base, (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. nih.gov This reaction creates a new C=N bond, which is crucial for the biological activity of many Schiff bases.

Similarly, vanillin (4-hydroxy-3-methoxybenzaldehyde), which shares the core phenolic ring with this compound, is frequently used to synthesize Schiff bases with potential antioxidant properties. The reaction of vanillin with p-anisidine using a stirrer method in a water solvent can produce 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol with a high yield. atlantis-press.com The resulting compound's antioxidant activity can then be evaluated using methods like the DPPH radical scavenging assay. atlantis-press.com

The synthesis of these derivatives is often straightforward, and the resulting products can be characterized using various spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Phenolic Schiff Base

| Technique | Observed Features | Reference |

|---|---|---|

| FT-IR | Presence of an imine (C=N) stretch around 1590-1635 cm⁻¹ | atlantis-press.comoaji.net |

| ¹H-NMR | A singlet for the imine proton (CH=N) typically observed between δ 8.4-8.7 ppm | atlantis-press.comoaji.net |

These derivatives are often created to explore their potential in various research applications. For example, Schiff base metal complexes have shown significant biological activity, including applications in agriculture as plant growth regulators. oaji.net The chelation of metal ions by Schiff base ligands can enhance their biological properties. nih.gov

Establishing Structure-Activity Correlations through Targeted Analog Synthesis

The synthesis of a series of targeted analogs allows for the systematic investigation of how changes in chemical structure affect biological activity, a process known as establishing structure-activity relationships (SAR). This rational design approach is fundamental in medicinal chemistry for optimizing lead compounds. mdpi.com

For phenolic Schiff bases, the antioxidant activity is a key area of investigation. The structure of the molecule plays a critical role in its ability to scavenge free radicals. The phenolic hydroxyl (-OH) group is a primary contributor to antioxidant activity, as it can donate a hydrogen atom to stabilize a radical. The resulting phenoxy radical is stabilized by resonance, a feature enhanced by the aromatic ring. researchgate.net

The electronic properties of the substituents on the aromatic rings of the Schiff base can significantly influence its antioxidant capacity. The synthesis of a series of analogs with different substituents allows for the elucidation of these relationships. For example, in a study of Schiff bases derived from vanillin, the resulting compound 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol demonstrated potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay. atlantis-press.comresearchgate.net

Table 2: Antioxidant Activity of a Vanillin-Derived Schiff Base

| Compound | Synthesis Method | Yield (%) | Antioxidant Activity (EC50) | Reference |

|---|

The introduction of different functional groups can modulate the electronic environment of the phenolic ring and the imine bond, thereby altering the compound's reactivity and biological activity. For instance, the synthesis of a series of Schiff base-1,2,4-triazoles bearing butylated hydroxytoluene (BHT) moieties is a clear example of rational design to create multipotent antioxidants. mdpi.com The SAR of these compounds revealed that the nature and position of substituents on the phenyl ring attached to the imine nitrogen had a significant impact on the antioxidant activity. mdpi.com

Mechanistic Investigations of 2 Ethoxy 4 Methoxymethyl Phenol S Biological Interactions

Elucidation of Molecular Interaction Mechanisms

The biological activity of phenolic compounds like 2-Ethoxy-4-(methoxymethyl)phenol is intrinsically linked to their ability to interact with and modulate the function of key biological macromolecules.

Enzyme Modulation and Inhibition Pathways (e.g., Cyclooxygenase-2 Inhibition Studies)

While direct studies on this compound are limited, research into the broader class of 2-methoxyphenols provides significant insights into potential enzyme modulation pathways. Quantitative structure-activity relationship (QSAR) studies have been employed to investigate the anti-inflammatory and antioxidant activities of these compounds. josai.ac.jp

For a range of 2-methoxyphenols, a relationship has been established between their electronic properties and their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. josai.ac.jp The majority of the studied 2-methoxyphenols demonstrate inhibitory effects on lipopolysaccharide (LPS)-induced COX-2 gene expression in murine macrophage cell lines (RAW 264.7). josai.ac.jp Specifically, the inhibition of COX-2 was found to be related to the electronegativity of the compound. josai.ac.jp These findings suggest that this compound, as a member of this chemical class, may exert anti-inflammatory effects through the modulation of the COX-2 enzyme pathway.

Receptor Binding Profiling and Interaction Dynamics

The interaction of small molecules with biological receptors is a cornerstone of their pharmacological effects. Molecular docking studies on structurally similar compounds help to predict the potential binding behavior of this compound.

For instance, molecular docking analyses of 2-Methoxy-4-vinylphenol (B128420), a related compound, have shown a high degree of interaction with bacterial DNA gyrase and lipoprotein (LpxC), which are critical for bacterial cell wall synthesis. nih.gov Similarly, theoretical docking studies on other synthetic derivatives, such as 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol, have been conducted to explore interactions with enzymes like topoisomerase DNA gyrase. researchgate.net

Furthermore, investigations into a class of 4-alkoxy-substituted phenethylamines revealed moderate to high binding affinities for serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, with a preference over the 5-HT1A receptor. frontiersin.org The affinity at these receptors was influenced by the nature of the alkoxy group. frontiersin.org Although this compound belongs to a different subclass, these findings highlight the potential for phenolic ethers to interact with neurotransmitter receptors, a possibility that warrants further investigation for this specific compound.

In Vitro Studies on Defined Cellular and Sub-Cellular Systems

To understand its biological effects at a cellular level, this compound and its analogs have been subjected to various in vitro assays.

Antioxidant Activity Profiling and Radical Scavenging Mechanisms (e.g., DPPH Radical-Scavenging Assays)

Phenolic compounds are well-regarded for their antioxidant properties, primarily due to the reactivity of the phenolic hydroxyl group. The antioxidant capacity of this compound can be inferred from extensive studies on related 2-methoxyphenols. josai.ac.jpresearchgate.net The primary mechanisms by which these compounds quench free radicals are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govresearchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay is a common and reliable method used to evaluate this activity. nih.govmdpi.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies on various phenolic acids have demonstrated that the presence of both methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups promotes antioxidant activity. nih.govresearchgate.net The methoxyl group, particularly at the ortho position to the hydroxyl group, can enhance radical scavenging capabilities. nih.gov A linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for many 2-methoxyphenols. josai.ac.jp

Table 1: Key Mechanisms of Antioxidant Action for Phenolic Compounds

| Mechanism | Description | Key Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the phenolic hydroxyl group to a free radical. | O-H Bond Dissociation Enthalpy (BDE) - lower BDE facilitates transfer. nih.govmdpi.com |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred from the phenol (B47542) to the radical, forming a radical cation, which then deprotonates. | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov |

| Sequential Proton-Loss Electron Transfer (SPLET) | The phenolic hydroxyl group first loses a proton to form a phenoxide anion, which then donates an electron to the radical. | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.govresearchgate.net |

Investigations of Cytotoxicity in Non-Human Cell Lines for Mechanistic Insights

The cytotoxic potential of phenolic compounds has been explored in various cell lines to understand their mechanisms of action. A comprehensive quantitative structure-activity relationship (QSAR) study on 51 substituted phenols in a murine leukemia cell line (L1210) revealed that the ability to induce apoptosis is strongly dependent on steric factors. rotman-baycrest.on.ca The most potent inducers of apoptosis were phenols with bulky substituents in the ortho positions, suggesting an interaction with specific apoptogenic proteins. rotman-baycrest.on.ca

Conversely, the cytotoxicity of electron-releasing phenols in the L1210 cell line was found to be primarily dependent on radical stabilization, with a modest influence from hydrophobicity. rotman-baycrest.on.ca This suggests that for many substituted monophenols, the mechanism of general cytotoxicity is distinct from the induction of apoptosis. rotman-baycrest.on.ca Further studies on 2-methoxyphenols using human submandibular gland (HSG) tumor cells and human gingival fibroblasts (HGF) found a direct linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) of radical reactions, further implicating radical processes in the mechanism of cytotoxicity. nih.gov

Table 2: Summary of Cytotoxicity Findings for Related Phenolic Compounds

| Compound Class | Cell Line | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Substituted Phenols | Murine Leukemia (L1210) | Apoptosis induction is dependent on steric parameters, suggesting receptor-mediated interaction. | rotman-baycrest.on.ca |

| Electron-Releasing Phenols | Murine Leukemia (L1210) | Cytotoxicity is linked to radical stabilization and hydrophobicity. | rotman-baycrest.on.ca |

| 2-Methoxyphenols | Human Submandibular Gland (HSG), Human Gingival Fibroblasts (HGF) | Cytotoxicity is directly related to the inhibition rate constant of radical reactions. | nih.gov |

Antimicrobial and Antifungal Mechanistic Studies in Specific Organism Models

The antimicrobial properties of phenols are well-documented and are generally attributed to their ability to disrupt microbial cells. rroij.com Phytochemicals from plant sources are known to possess broad-spectrum antimicrobial properties by inhibiting nucleic acid synthesis, disrupting cytoplasmic membrane function, and interfering with energy metabolism. nih.gov

Studies on the closely related compound 2-Methoxy-4-vinylphenol indicate that its antimicrobial action is linked to the inhibition of DNA gyrase and the disruption of the cytoplasmic membrane. nih.gov This mechanism is supported by research on other natural phenols, which have been shown to increase the permeability and fluidity of the cell membrane and alter membrane proteins in organisms like Staphylococcus aureus. nih.gov Phenolic compounds can act as bacteriostatic agents at low concentrations and as bactericidal agents at higher concentrations by denaturing and coagulating proteins. rroij.com

In antifungal studies, extracts containing 2-methoxy-4-vinylphenol have demonstrated potent activity against various fungal strains, including several Candida species. researchgate.net The mechanism is likely similar to the antibacterial action, involving disruption of the fungal cell membrane and vital cellular processes.

Perturbation of Cellular Pathways and Signaling Networks

While direct and extensive research on the specific cellular pathway perturbations by this compound is limited, the broader class of phenolic compounds, to which it belongs, is known to modulate a wide array of intracellular signaling cascades. These interactions are fundamental to their observed biological activities. Phenolic compounds are recognized for their capacity to interfere with key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.gov The modulation of these pathways can lead to a variety of cellular responses, from anti-inflammatory effects to the regulation of cell proliferation and survival.

The structural characteristics of this compound, particularly the presence of a phenolic hydroxyl group and ether linkages, suggest its potential to interact with protein tyrosine phosphatases (PTPs), a crucial class of enzymes in signal transduction. A significant study on a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives, which are structurally very similar to the subject compound, identified them as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov The inhibition of PTP1B by these analogs suggests that this compound could potentially perturb the insulin signaling pathway, thereby influencing glucose metabolism.

Furthermore, guaiacol (B22219) (2-methoxyphenol), a related phenolic compound, has been shown to inhibit lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression and NF-κB activation, key components of the inflammatory response. selleckchem.com Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects through the modulation of the NF-κB pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.

Structure-Mechanism Relationships for this compound and its Bioactive Analogs

The relationship between the chemical structure of this compound and its biological mechanism can be significantly elucidated by examining its bioactive analogs. The study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors provides a compelling case for the importance of the 2-ethoxy-4-(methoxymethyl)phenyl scaffold in biological activity. nih.gov

In this series of analogs, the 2-ethoxy-4-(methoxymethyl)benzamide core was identified as a crucial pharmacophore for PTP1B inhibition. The inhibitory potency of these compounds was found to be highly dependent on the substituents on the benzamide (B126) moiety. This highlights the importance of the specific arrangement of the ethoxy and methoxymethyl groups on the phenyl ring for interaction with the target enzyme.

The following table summarizes the PTP1B inhibitory activity of selected 2-ethoxy-4-(methoxymethyl)benzamide analogs, demonstrating the structure-activity relationship:

| Compound | R Group (on benzamide) | PTP1B IC50 (μM) | TCPTP IC50 (μM) | Selectivity (TCPTP/PTP1B) |

| 10a | H | 2.45 ± 0.18 | >100 | >40.8 |

| 10d | 4-F | 0.48 ± 0.05 | 25.6 ± 2.3 | 53.3 |

| 10m | 4-CF3 | 0.07 ± 0.01 | 2.24 ± 0.15 | 32.0 |

| 10o | 3-Cl | 0.21 ± 0.02 | 18.9 ± 1.7 | 90.0 |

Data sourced from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors. nih.gov TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity is a key parameter for therapeutic potential.

The data clearly indicates that the nature of the substituent at the para-position of the benzamide ring significantly influences the inhibitory potency against PTP1B. The introduction of a trifluoromethyl group (compound 10m ) resulted in the most potent inhibition, suggesting that electronic and steric factors play a critical role in the binding interaction with the enzyme's active site.

Influence of Electronic and Steric Factors on Biological Potency and Selectivity

The biological potency and selectivity of this compound and its analogs are intricately governed by electronic and steric factors. These factors determine the nature and strength of the interactions between the compound and its biological target.

Electronic Factors: The electronic properties of the substituents on the phenolic ring can significantly influence the acidity of the phenolic hydroxyl group and the electron density distribution within the molecule. In the context of PTP1B inhibition by the 2-ethoxy-4-(methoxymethyl)benzamide analogs, the electron-withdrawing nature of the substituents on the benzamide ring appears to be crucial for enhanced potency. nih.gov For instance, the highly electron-withdrawing trifluoromethyl group in compound 10m likely contributes to a more favorable interaction with the PTP1B active site, which is known to have a positively charged environment. The phenolic hydroxyl group, a common feature in many PTP1B inhibitors, is thought to interact with key residues in the active site. The acidity of this group, modulated by other ring substituents, can affect the strength of this interaction.

Steric Factors: The size and spatial arrangement of the substituents (steric factors) play a pivotal role in determining the complementarity of the ligand to the binding pocket of the target protein. The 2-ethoxy group in this compound and its analogs occupies a specific region of the binding site. The selectivity of the 2-ethoxy-4-(methoxymethyl)benzamide derivatives for PTP1B over the closely related TCPTP can be attributed to subtle differences in the shape and size of the active sites of these two enzymes. nih.gov The bulk and conformation of the substituents on the benzamide ring in the analogs dictate how well the molecule fits into the active site, influencing both potency and selectivity. For example, the position of the substituent on the benzamide ring (meta vs. para) was shown to have a significant impact on the inhibitory activity, underscoring the importance of the three-dimensional arrangement of the molecule for optimal binding. nih.gov

Advanced Analytical Methodologies for the Research of 2 Ethoxy 4 Methoxymethyl Phenol

Chromatographic Techniques for High-Resolution Separation and Quantitative Analysis in Research Contexts

Chromatography is fundamental in the analysis of 2-Ethoxy-4-(methoxymethyl)phenol, enabling its separation from complex mixtures, the identification of impurities, and the monitoring of chemical reactions.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Compound Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of phenolic compounds like this compound. A reverse-phase HPLC method can be effectively employed for its separation. sielc.com For instance, a method utilizing a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) has been shown to be effective for a structurally similar compound, 2-ethoxy-4-methylphenol. sielc.com

This liquid chromatography method is adaptable and scalable, making it suitable for the isolation of impurities during preparative separation. sielc.com For applications requiring detection by mass spectrometry (MS), the mobile phase can be modified by replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid to ensure compatibility. sielc.com

Table 1: Example HPLC Method Parameters for Analysis of Related Phenolic Compounds

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS Compatibility | Requires substitution of Phosphoric Acid with Formic Acid |

| Application | Analytical separation and preparative isolation of impurities |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Reaction Monitoring and Product Purity Assessment

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov This method is particularly valuable in research for monitoring the progress of synthesis reactions and assessing the purity of the final product.

In reaction monitoring, GC-MS can track the consumption of reactants and the formation of this compound over time. By analyzing aliquots of the reaction mixture, researchers can determine the optimal reaction conditions and endpoint. For purity assessment, the high separation efficiency of the gas chromatograph separates the target compound from byproducts and unreacted starting materials. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification and quantification, thus ensuring the purity of the research compound. The electron ionization mass spectrum for a related isomer, 4-(ethoxymethyl)-2-methoxyphenol, is available in the NIST WebBook, indicating the suitability of this technique. nist.gov

Table 2: Key Ions in Mass Spectrometry for Purity Assessment

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Feature |

|---|---|---|---|

| This compound | C₁₀H₁₄O₃ | 182.22 | GC-MS provides spectral data for identification. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis and Scalability

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling higher backpressures.

The principles of HPLC methods can be directly transferred to UPLC for more rapid analysis. For example, an HPLC method can be adapted for fast UPLC applications by using columns with 3 µm particles, significantly reducing run times while maintaining effective separation. sielc.com This scalability is advantageous in high-throughput screening and for research applications where quick turnaround of analytical results is essential. The methods remain scalable for preparative separations, allowing for efficient isolation of the compound. sielc.com

Advanced Spectroscopic Characterization for In-Depth Structural and Electronic Properties Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing insights into its atomic connectivity, stereochemistry, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

Predicted ¹H NMR data is available, which can serve as a reference for experimental work. hmdb.ca The spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxymethyl group (two singlets). Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to investigate the spatial proximity of different protons, offering insights into the compound's preferred conformation in solution. Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can be used to compute theoretical chemical shifts, which can then be compared with experimental data to confirm structural assignments, a practice demonstrated in the study of other complex phenol (B47542) molecules. researchgate.net

Table 3: Predicted ¹H NMR Data for this compound

| Atom | # | From | To | Chemical Shift (ppm) |

|---|---|---|---|---|

| H | 3 | 1.29 | 1.29 | 1.29 |

| H | 2 | 4.02 | 4.02 | 4.02 |

| H | 1 | 6.89 | 6.89 | 6.89 |

| H | 3 | 3.32 | 3.32 | 3.32 |

| H | 2 | 4.38 | 4.38 | 4.38 |

| H | 1 | 6.81 | 6.81 | 6.81 |

| H | 1 | 6.94 | 6.94 | 6.94 |

Source: Predicted ¹H NMR Spectrum from the Human Metabolome Database (HMDB). hmdb.ca

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is critical not only for determining the molecular weight of this compound (C₁₀H₁₄O₃, molecular weight 182.22 g/mol ) but also for elucidating its structure through analysis of its fragmentation patterns. nih.gov In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the resulting fragment ions provide clues about the molecule's connectivity. Research on other complex polyphenols has shown that characteristic neutral losses, such as the elimination of a phenol moiety, can be diagnostic for certain structural features. nih.gov

To definitively establish fragmentation pathways, isotopic labeling studies can be conducted. This involves synthesizing the compound with one or more atoms replaced by a heavier isotope (e.g., Deuterium, ¹³C, or ¹⁸O). For example, by selectively deuterating the ethoxy or methoxymethyl group of this compound, researchers can track which fragments retain the label in the mass spectrometer. This powerful technique provides unambiguous evidence for proposed fragmentation mechanisms, a method widely used for clarifying the fragmentation of various organic compounds. documentsdelivered.com

Table 4: Hypothetical Fragmentation Analysis for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety Lost |

|---|---|---|---|

| 182 [M]⁺ | 153 [M-C₂H₅]⁺ | 29 | Ethoxy radical |

| 182 [M]⁺ | 151 [M-OCH₃]⁺ | 31 | Methoxyl radical |

| 182 [M]⁺ | 137 [M-CH₂OCH₃]⁺ | 45 | Methoxymethyl radical |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-4-methylphenol |

| 4-(Ethoxymethyl)-2-methoxyphenol |

| Acetonitrile |

| Water |

| Phosphoric Acid |

| Formic Acid |

| Carbon monoxide |

Method Development for Analysis of this compound in Complex Research Matrices (e.g., Biological Samples, Reaction Mixtures)

The quantitative analysis of this compound in complex matrices such as biological samples (e.g., plasma, urine) and reaction mixtures presents significant analytical challenges. These matrices often contain a multitude of interfering substances that can obscure the signal of the target analyte. nih.gov Therefore, the development of robust and selective analytical methods is paramount for accurate quantification. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a widely used and effective technique for this purpose. chemisgroup.usresearchgate.netscielo.brutm.mycabidigitallibrary.org

A critical aspect of method development is sample preparation, which aims to isolate and concentrate the analyte of interest while removing matrix components that could interfere with the analysis. researchgate.netnih.gov Common sample preparation techniques for phenolic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netsigmaaldrich.com

Sample Preparation

For biological samples, a preliminary protein precipitation step may be necessary, often achieved by adding a miscible organic solvent like acetonitrile or methanol. Following this, LLE with a water-immiscible organic solvent such as ethyl acetate (B1210297) can be employed to extract the phenolic compound from the aqueous biological fluid.

Solid-phase extraction (SPE) is a highly effective and commonly used technique for cleaning up complex samples. researchgate.net For the analysis of phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are frequently utilized. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. The choice of solvents and their compositions at each step must be optimized to ensure high recovery of this compound and efficient removal of matrix components.

Chromatographic Analysis

Reversed-phase HPLC is the preferred chromatographic mode for the separation of phenolic compounds. A C18 column is commonly used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous component (often acidified with formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group and improve peak shape) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the target analyte from other components in the complex matrix. researchgate.netcabidigitallibrary.org

The diode-array detector (DAD) allows for the monitoring of absorbance at multiple wavelengths simultaneously, enhancing the selectivity of the method and aiding in peak identification by providing the UV-Vis spectrum of the eluting compounds. The quantification of this compound is performed by constructing a calibration curve from the analysis of standard solutions of known concentrations.

Method Validation

A developed analytical method must be rigorously validated to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. chemisgroup.usscielo.brutm.my Linearity is assessed by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship between concentration and detector response. LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a blank matrix sample. Precision, which reflects the closeness of repeated measurements, is evaluated at different concentration levels.

Table 3: Illustrative HPLC-DAD Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Sample Preparation | |

| Technique | Solid-Phase Extraction (SPE) |

| SPE Sorbent | C18 |

| Conditioning | Methanol, followed by acidified water |

| Elution | Methanol or Acetonitrile |

| Chromatographic Conditions | |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | Diode-Array Detector (DAD) at ~275 nm |

| Validation Parameters | |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery %) | Typically 85-115% |

| Precision (RSD %) | < 15% |

Computational Chemistry and Molecular Modeling of 2 Ethoxy 4 Methoxymethyl Phenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 2-Ethoxy-4-(methoxymethyl)phenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.netelsevierpure.com This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial, as it serves as the foundation for calculating all other molecular properties accurately.

From this optimized geometry, various properties can be computed, including vibrational frequencies (for comparison with experimental IR and Raman spectra), thermodynamic properties (like enthalpy and Gibbs free energy), and the parameters needed for further electronic analysis. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14O3 | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| Polar Surface Area | 38.69 Ų | foodb.ca |

| Rotatable Bond Count | 4 | foodb.ca |

| Hydrogen Bond Donor Count | 1 | foodb.ca |

| Hydrogen Bond Acceptor Count | 3 | foodb.ca |

This table presents data computed through cheminformatics methods.

Electronic descriptors quantify the reactivity of a molecule. These are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests the molecule is more reactive and can be easily excited. ijaemr.com From the HOMO and LUMO energies (E_HOMO and E_LUMO), several key descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity for softer molecules.

While specific DFT-calculated values for this compound are not extensively published, the methodology is standard for phenolic compounds, providing a framework to predict their chemical behavior. researchgate.netijaemr.com

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to changes in electron distribution. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ijaemr.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the hydroxyl, ethoxy, and methoxymethyl groups.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group is a prominent positive site.

Green Regions: Represent neutral or zero potential.

In addition to MEP, atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide quantitative values for the charge localized on each atom. researchgate.net This analysis for this compound would reveal that the oxygen atoms carry a partial negative charge, while the phenolic hydrogen and adjacent carbon atoms have partial positive charges, confirming the qualitative picture provided by the MEP map. researchgate.net

This compound has several rotatable single bonds, specifically within the ethoxy and methoxymethyl side chains. foodb.ca The different spatial arrangements arising from rotation around these bonds are called conformers, each with a specific energy. Conformational analysis aims to identify the most stable conformer (the one with the global minimum energy) and understand the energy barriers between different conformers.

This is typically done by performing a potential energy surface (PES) scan. In a PES scan, a specific dihedral angle is systematically rotated in steps, and the energy of the molecule is calculated at each step using a method like DFT. The resulting plot of energy versus dihedral angle shows the energy minima (stable conformers) and maxima (transition states). Identifying the lowest-energy conformer is critical because it is the most populated state of the molecule and its geometry should be used for all subsequent property calculations to ensure accuracy. epa.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. researchgate.net The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function. This method is instrumental in drug discovery and in understanding the biological activity of compounds.

For this compound, docking studies could be used to explore its potential interactions with various biological targets, such as olfactory receptors (given its use as a fragrance) or enzymes involved in metabolic pathways. nih.govnist.gov The simulation would predict the preferred binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. For instance, the phenolic hydroxyl group could act as a hydrogen bond donor, while the oxygen atoms of the ether groups could act as hydrogen bond acceptors. elsevierpure.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-target complex over time, providing a more dynamic and realistic view of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics in Bioactivity Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The "structure" is represented by calculated molecular descriptors, including the electronic descriptors from DFT (e.g., HOMO/LUMO energies, electronegativity), steric descriptors (e.g., molecular volume), and topological descriptors.

For a compound like this compound, a QSAR model could be developed to predict various activities. For example, by correlating the structural descriptors of a set of similar fragrance molecules with their perceived scent profiles, a QSAR model could predict the olfactory characteristics of this compound. Similarly, QSAR models are widely used in toxicology to predict adverse effects, such as skin sensitization, based on molecular structure, providing a way to screen compounds for potential hazards without extensive experimental testing. researchgate.net

Prediction and Analysis of Advanced Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for the prediction and analysis of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) calculations are anticipated to provide a detailed understanding of its spectroscopic behavior. Theoretical calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would enable the prediction of a range of spectroscopic data.